Methacrifos

概要

説明

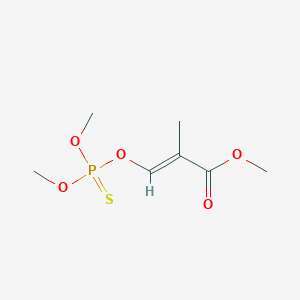

Methacrifos is an organophosphate insecticide with the chemical formula C₇H₁₃O₅PS and a molecular weight of 240.214. It is primarily used to control pests such as mites and beetles. This compound functions by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to the accumulation of acetylcholine at nerve endings and causing paralysis in the targeted pests .

準備方法

Methacrifos can be synthesized through various chemical routes. One common method involves the reaction of dimethyl phosphorothioate with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

Methacrifos undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .

科学的研究の応用

Chemical Properties and Mechanism of Action

- Chemical Formula : CHOPS

- CAS Number : 62610-77-9

Methacrifos functions by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing continuous stimulation of the nervous system, paralysis, and ultimately death in target pests.

Agricultural Applications

This compound is predominantly used in agriculture for pest control. Its effectiveness against a wide range of agricultural pests makes it valuable for various crops:

- Crops : Fruit trees, vegetables, cotton, tea, soybeans.

- Pests Controlled : Drilling pests, planthoppers, mites.

Efficacy in Pest Management

This compound has been noted for its unique structural features that allow it to target a broad spectrum of pests while exhibiting lower toxicity towards non-target species compared to other organophosphorus compounds like chlorpyrifos and malathion. It is particularly effective against pests that have developed resistance to commonly used insecticides.

Environmental Applications

Recent studies have explored the environmental implications and remediation strategies involving this compound:

- Water Remediation : Research has demonstrated the use of nanocomposites made from mesoporous silica nanoparticles and gold nanoparticles (MSNPs/AuNPs) to remove this compound from water with a removal rate exceeding 98%.

Case Study 1: Residue Analysis in Stored Grains

A study conducted on the dissipation of this compound residues in stored grains revealed significant findings regarding its effectiveness as a grain protectant:

| Storage Condition | Initial Residue (mg/kg) | Residue After 28 Days (mg/kg) |

|---|---|---|

| Wheat (Moisture 11.2%) | 100 | 30 |

| Barley (Moisture 12.8%) | 100 | 25 |

This study highlighted this compound's ability to provide long-lasting protection against various pests in stored products, including those resistant to other insecticides .

Case Study 2: Toxicological Impact Studies

Toxicological studies have assessed the effects of this compound on various animal models. For example:

- In a long-term study on rats fed varying doses of this compound, no significant effects on body weight or food consumption were observed; however, cholinesterase activity was inhibited at higher doses .

Summary of Findings

This compound serves as a critical tool in integrated pest management due to its efficacy against a variety of agricultural pests and its relatively lower toxicity towards non-target organisms. Its applications extend beyond agriculture into environmental science through innovative remediation techniques.

作用機序

Methacrifos exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition leads to the accumulation of acetylcholine at nerve endings, causing continuous stimulation of the nerves, muscle paralysis, and eventually the death of the pest. The molecular targets involved in this process include the acetylcholinesterase enzyme and the acetylcholine receptors .

類似化合物との比較

Methacrifos is similar to other organophosphate insecticides such as malathion, parathion, and chlorpyrifos. this compound is unique in its specific chemical structure, which includes a dimethoxyphosphinothioyl group and a methyl ester group. This unique structure contributes to its specific mode of action and effectiveness against certain pests .

Similar Compounds

- Malathion

- Parathion

- Chlorpyrifos

This compound stands out due to its specific chemical properties and the particular pests it targets, making it a valuable compound in pest control .

生物活性

Methacrifos is an organophosphorus compound widely used as an insecticide and acaricide. Its biological activity has been extensively studied, revealing various effects on organisms, including potential mutagenic and toxicological impacts. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound, including data tables and case studies.

This compound functions primarily by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of the nervous system, which can be toxic to insects and other organisms.

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits a high level of toxicity in various animal models. The median lethal dose (LD50) for different species is summarized in Table 1.

| Species | LD50 (mg/kg) |

|---|---|

| Rats | 10-100 |

| Mice | 7-21 |

| Chickens | 250-1000 |

In chickens, mortality rates increased significantly at higher doses, with signs of ataxia and decreased food consumption observed at doses above 250 mg/kg .

Mutagenicity Tests

This compound has been evaluated for its mutagenic potential using various assays. In one study involving the Salmonella typhimurium strains (TA 98, TA 100), this compound did not induce significant mutation frequencies at lower concentrations but showed slight increases in mutation rates at higher doses (28 mg/kg) in some strains .

Additionally, tests on Chinese hamsters indicated no significant increase in chromosomal aberrations or sister chromatid exchanges following exposure to this compound .

Human Exposure Studies

A notable study involved two healthy male volunteers who ingested technical-grade this compound at doses of approximately 0.073 mg/kg body weight per day for seven days, followed by a higher dose on the eighth day. The study reported no significant adverse effects on hematological or biochemical parameters, nor was there any inhibition of cholinesterase activity observed during or after the treatment .

Environmental Impact Assessments

Research conducted in rural Peru assessed personal exposure to chemical mixtures, including this compound. Silicone wristbands worn by participants revealed significant levels of pesticide exposure, correlating with agricultural practices in the region. This study highlighted the importance of understanding environmental exposure pathways and their potential health impacts .

Mechanisms of Toxicity

The primary mechanism through which this compound exerts its toxicity is through AChE inhibition. This leads to overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and potentially death if exposure levels are high enough. Chronic exposure has been linked to various health issues, including neurodevelopmental disorders and reproductive toxicity .

特性

IUPAC Name |

methyl (E)-3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHCMPOMKHKEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COP(=S)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\OP(=S)(OC)OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058144 | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62610-77-9 | |

| Record name | trans-Methacrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62610-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrifos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062610779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methacrifos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-((dimethoxyphosphinothioyl)oxy)-2-methyl-, methyl ester, (E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRIFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJE7U43O5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。